Melarsen Oxide Demonstrates 1.47-Fold Higher In Vitro Potency than Cymelarsan Against Wild-Type Trypanosoma brucei
In a direct comparative study of known trypanocides against wild-type T. brucei cell lines, melarsen oxide exhibited an IC50 value of 4.3 nM, which is 1.47-fold more potent (lower IC50) than cymelarsan (mel Cy, Cymelarsan), which had an IC50 of 6.3 nM under identical assay conditions [1]. Both compounds were tested using the same experimental protocol with n=2 replicates. Against an eflornithine-resistant cell line, melarsen oxide showed an IC50 of 2.4 nM compared to cymelarsan at 3.7 nM, maintaining the potency advantage while revealing collateral sensitivity (R:WT ratio of 0.67 for melarsen oxide vs. 0.73 for cymelarsan).
| Evidence Dimension | In vitro trypanocidal potency (IC50) against wild-type T. brucei |
|---|---|
| Target Compound Data | IC50 = 4.3 nM (n=2) |
| Comparator Or Baseline | Cymelarsan (mel Cy) IC50 = 6.3 nM (n=2) |
| Quantified Difference | 1.47-fold higher potency (32% lower IC50) for melarsen oxide |
| Conditions | T. brucei cell culture; Alamar blue viability assay; identical protocol for both compounds |
Why This Matters
This potency advantage enables lower effective concentrations in vitro screening campaigns, potentially reducing off-target effects and compound consumption in high-throughput trypanocidal assays.
- [1] Vincent IM, Creek D, Watson DG, Kamleh MA, Woods DJ, Wong PE, Burchmore RJ, Barrett MP. A molecular mechanism for eflornithine resistance in African trypanosomes. PLoS Pathog. 2010 Nov 24;6(11):e1001204. View Source
